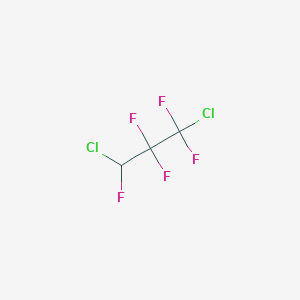
1,3-Dichloro-1,1,2,2,3-pentafluoropropane
カタログ番号 B008469
:
507-55-1
分子量: 202.93 g/mol
InChIキー: UJIGKESMIPTWJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08357828B2
Procedure details


As a mixture of dichloropentafluoropropane (HCFC-225) isomers, ASAHIKLIN AK-225 (tradename, manufactured by Asahi Glass Company, Limited, mixture of HCFC-225 isomers comprising HCFC-225ca (1,1-dichloro-2,2,3,3,3-pentafluoropropane, CHCl2CF2CF3: 48 mol %) and HCFC-225cb (1,3-dichloro-1,2,2,3,3-pentafluoropropane (CHClFCF2CClF2: 52 mol %)) was used as the reaction raw material, and 1,1-dichloro-2,3,3,3-tetrafluoropropene (CF3CF═CCl2, CFO-1214ya) was produced by the following process.




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH:2]([Cl:10])[C:3](F)([F:8])[C:4]([F:7])([F:6])[F:5].C(Cl)(C(Cl)(F)F)C(F)(F)F.C(Cl)(F)C(F)(F)C(Cl)(F)F>>[Cl:1][C:2]([Cl:10])=[C:3]([F:8])[C:4]([F:7])([F:6])[F:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(C(F)(F)F)(F)F)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(F)(F)F)(C(F)(F)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C(F)(F)F)(F)F)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C(F)(F)Cl)(F)F)(F)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was used as the reaction raw material
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=C(C(F)(F)F)F)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
